3,4-Dihydroxyphenylpyruvic acid
Overview
Description
3,4-Dihydroxyphenylpyruvic acid is an organic compound with the chemical formula C₉H₈O₅. It is a colorless crystalline solid that is soluble in water and alcohols. This compound is a key intermediate in the metabolic pathway of phenylalanine and tyrosine, and it plays a significant role in various biochemical processes .
Scientific Research Applications
3,4-Dihydroxyphenylpyruvic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyphenylpyruvic acid is related to its role as a metabolite. It is shown that this compound increases the blood pressure of cats and rats when administered intravenously due to transaminiation to time corresponding amino acids, m-tyrosine and dopa, respectively, and their subsequent decarboxylation to m-tyramine and dopamine respectively .
Safety and Hazards
Safety measures for handling 3,4-Dihydroxyphenylpyruvic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Future research directions could include further exploration of the enzymatic kinetics of the synthesis of 3,4-Dihydroxyphenylpyruvic acid . Additionally, more research could be conducted on the potential applications of this compound in various fields.
Relevant Papers
Several relevant papers were retrieved during the analysis. These papers provide valuable insights into the properties and applications of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylpyruvic acid can be synthesized through the oxidation of 3,4-dihydroxyphenylacetaldehyde, which is obtained from the oxidation of 3,4-dihydroxyphenylacetic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. The process involves the oxidation of 3,4-dihydroxyphenylacetaldehyde followed by a reaction with acetone under alkaline conditions to yield the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, sodium periodate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: 3,4-Dihydroxyphenyllactic acid.
Substitution Products: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
- 3,4-Dihydroxyphenylacetic acid
- 3,4-Dihydroxyphenylacetaldehyde
- 3,4-Dihydroxyphenyllactic acid
Comparison: 3,4-Dihydroxyphenylpyruvic acid is unique due to its specific role as an intermediate in the metabolic pathways of phenylalanine and tyrosine. Unlike its similar compounds, it is directly involved in the biosynthesis of neurotransmitters and other biologically active molecules. Its unique chemical structure and reactivity make it a valuable compound in various biochemical and industrial applications .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-66-4 | |
Record name | 3,4-Dihydroxyphenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.